1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Overview
Description
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiazole ring, and a methanamine group at the 2 position. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. The compound’s thiazole ring structure allows it to participate in redox reactions, making it a potential candidate for antioxidant activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been observed to enhance the proliferation of certain cell types by stimulating growth factor receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular homeostasis. The compound also affects gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time as it is metabolized and excreted from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These effects can lead to changes in metabolite levels and alterations in cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Binding proteins can also affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, with different effects observed in different subcellular compartments. For example, its presence in the mitochondria can enhance oxidative phosphorylation, while its presence in the nucleus can modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine typically involves the reaction of 4,5-dimethylthiazole with formaldehyde and ammonia. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethyl-1,3-thiazol-2-yl)(4-fluorophenyl)methanamine: A similar compound with a fluorophenyl group instead of a methanamine group.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Compounds with diverse biological activities, synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea.
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHCPDGYDNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640566 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89601-18-3 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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